molecular formula C23H23NO3S2 B013858 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate CAS No. 384342-66-9

2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate

Cat. No.: B013858
CAS No.: 384342-66-9
M. Wt: 425.6 g/mol
InChI Key: HFNULURRKCOTIG-UHFFFAOYSA-N
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Description

Historical Development of Pyrene-Based Fluorescent Probes in Biochemical Research

The development of pyrene-based fluorescent probes represents a significant milestone in biochemical research, with pyrene being one of the oldest probes employed to study biomolecules including lipids, proteins, and nucleic acids. The distinctive spectral features of pyrene were first documented by Förster and Kasper, who described its ability to form "excited state dimers," later known as excimers. This phenomenon occurs when two pyrene molecules come into close proximity (~10 Å), resulting in a characteristic emission at longer wavelengths that differs significantly from the monomer emission. The formation of these excimers provided researchers with a powerful tool for detecting molecular proximity and conformational changes in biomolecules.

Pyrene's utility as a fluorescent probe stems from several key properties that make it exceptionally valuable for studying protein structure and dynamics. When covalently attached to protein side chains such as sulfhydryl groups, pyrene exhibits an ensemble of monomer fluorescence emission peaks that report on the polarity of the probe microenvironment. Additionally, the high extinction coefficient of pyrene allows researchers to study labeled proteins at physiologically relevant concentrations, providing insights into protein conformation, conformational changes, protein folding and unfolding, and various protein interactions. These properties have positioned pyrene as an indispensable tool in the biochemist's arsenal for investigating molecular organization of biological molecules.

The development of 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate represents a significant advancement in this field, combining pyrene's fluorescence properties with the selective reactivity of methanethiosulfonate groups. This compound belongs to a family of methanethiosulfonate reagents that have proven favorable compared to traditional reagents like iodoacetates, maleimides, and organomercurials due to the facility with which cysteine residues are stoichiometrically alkanethiolated under mild conditions. The reagent provides researchers with the ability to rapidly and selectively modify cysteine residues while simultaneously introducing a fluorescent reporter that can provide information about the local environment of the labeled site.

As research in structural biology and protein science has advanced, pyrene-based probes have evolved to address increasingly complex questions about protein structure and function. Pyrene and its derivatives act as fluorophores and are widely used as fluorescent probes on account of their strong emission of fluorescence in live cells, very low cytotoxicity, high fluorescence quantum yield, easy modification, and outstanding cell permeability. These characteristics have made this compound an important tool in contemporary biochemical research, bridging the gap between structural studies and functional analyses of proteins.

Theoretical Significance in Protein Structural Studies

The theoretical significance of this compound in protein structural studies lies in its ability to provide site-specific information about protein structure, dynamics, and interactions through a combination of covalent modification and fluorescence reporting. This compound operates through a specific reaction mechanism in which the methanethiosulfonate group reacts rapidly and selectively with cysteine sulfhydryl groups to form disulfide bonds, while the pyrene moiety serves as a fluorescent reporter that is sensitive to its local environment. This dual functionality allows researchers to not only mark specific sites within a protein but also monitor changes in the microenvironment of those sites.

The intrinsic reactivity of methanethiosulfonate reagents with thiols is remarkably high, on the order of 10^5 M^-1 sec^-1, allowing for complete modification within seconds using reagent concentrations in the 10-100 µM range. This high reactivity enables time-resolved studies of protein dynamics, as labeling can be accomplished rapidly enough to capture transient conformational states. Furthermore, the reaction is potentially reversible upon the addition of reducing agents such as DTT, providing an additional level of experimental control. These properties make this compound particularly valuable for investigating dynamic processes in proteins.

When combined with site-directed mutagenesis, the use of this compound has proven to be an extremely useful technique for mapping protein structures, especially membrane proteins such as ion channels and transporters. The mapping process typically involves introducing individual cysteine residues at various positions in a protein through site-directed mutagenesis, followed by labeling with the methanethiosulfonate reagent. The accessibility and reactivity of these introduced cysteines provide information about their location within the protein structure, while the fluorescence of the attached pyrene reports on the local environment. This approach has been particularly valuable for studying membrane proteins, where traditional structural biology techniques may be challenging to apply.

The unique spectral features of pyrene further enhance the utility of this compound in protein structural studies. Pyrene's fluorescence emission is exquisitely sensitive to the polarity of its microenvironment, allowing researchers to distinguish between residues located in hydrophobic cores versus those exposed to aqueous environments. Additionally, pyrene's ability to form excimers when two pyrene molecules come into close proximity provides a powerful tool for detecting conformational changes that bring distant parts of a protein together. These spectroscopic properties, combined with the selective reactivity of the methanethiosulfonate group, make this compound an invaluable probe for investigating the complex relationship between protein structure and function.

Comparative Analysis with Other Fluorescent Labeling Technologies

When comparing this compound to other fluorescent labeling technologies, several distinct advantages become apparent despite some limitations inherent to its chemical properties. Unlike fluorescent proteins such as GFP, which require genetic fusion and can potentially disrupt protein folding due to their large size, small-molecule fluorescent probes like this compound introduce minimal structural perturbation to the target protein. This is particularly important when studying membrane proteins or proteins involved in complex assemblies where spatial constraints are critical considerations.

Compared to other small-molecule fluorescent probes, the pyrene moiety in this compound offers unique spectroscopic properties that make it particularly valuable for certain applications. Pyrene's fluorescence emission spectrum is very sensitive to solvent polarity, allowing it to function as an environmental sensor reporting on the local conditions surrounding the labeled site. Additionally, pyrene's ability to form excimers provides a built-in mechanism for detecting molecular proximity, which is not inherently available with most other fluorophores. These properties enable researchers to extract more detailed information about protein structure and dynamics than would be possible with conventional fluorescent labels.

Despite these advantages, this compound does have limitations compared to some newer fluorescent probes. Its excitation and emission maxima (340 nm and 376 nm, respectively) fall in the ultraviolet to blue region of the spectrum, which may limit its applicability in certain biological imaging contexts where longer wavelengths are preferred to minimize autofluorescence and increase tissue penetration. Recent developments in pyrene chemistry have led to the creation of polarity-sensitive probes with red-shifted spectra, which may address some of these limitations while maintaining the valuable properties of pyrene-based probes. Additionally, the requirement for cysteine residues as attachment points may be limiting in proteins where such residues are essential for function or where they are absent from regions of interest.

Evolution of Methanethiosulfonate Applications in Scientific Discovery

The evolution of methanethiosulfonate (MTS) reagents represents a significant advancement in protein chemistry that has enhanced our understanding of protein structure and function across diverse biological systems. Initially developed as tools for the selective modification of cysteine residues, MTS reagents have evolved into sophisticated probes for investigating protein structure, dynamics, and interactions. The high specificity and reactivity of these compounds, combined with their mild reaction conditions, have made them valuable tools for researchers seeking to understand the complex relationship between protein structure and function.

One of the key developments in the application of MTS reagents was the introduction of the cysteine-scanning accessibility method, which has been extremely valuable for exploring the topology and important functional regions in numerous ion channels. This approach involves systematically replacing individual amino acids with cysteine residues and then using MTS reagents to probe the accessibility and reactivity of these sites. While this technique is more challenging in large and complex transporters, it has yielded valuable insights into the structure and function of membrane proteins such as the Na+/H+ exchanger NHE1. The method has revealed important details about the architecture of the transmembrane domains and the location of functional sites within these proteins.

The development of functionalized MTS reagents, including those with fluorescent moieties like pyrene, represents another important milestone in the evolution of these compounds. By attaching a fluorescent group to the MTS reagent, researchers gained the ability not only to modify specific cysteine residues but also to monitor the local environment of these sites through fluorescence spectroscopy. In the case of this compound, the pyrene moiety serves as a reporter of the polarity and dynamics of its surroundings, providing additional layers of information about protein structure and function. This combination of covalent modification and fluorescence reporting has expanded the utility of MTS reagents in biochemical research.

Recent applications of MTS reagents, including this compound, have further demonstrated their versatility in scientific discovery. These reagents have been used to study antiparallel dimers in actin polymerization, revealing important details about the structure and dynamics of this process. They have also been applied to the study of ion channels and transporters, providing insights into the conformational changes associated with channel gating and transport activity. Additionally, the development of novel pyrene derivatives with enhanced properties continues to expand the applications of these compounds in fields such as chemical sensing and biological imaging. As research techniques continue to advance, the synergy between MTS chemistry and fluorescence spectroscopy is likely to yield further insights into the molecular mechanisms underlying protein function.

Properties

IUPAC Name

N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c1-29(26,27)28-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNULURRKCOTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402852
Record name N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide
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Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-66-9
Record name S-[2-[[1-Oxo-4-(1-pyrenyl)butyl]amino]ethyl] methanesulfonothioate
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Record name N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide
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Record name 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate
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Preparation Methods

Synthesis of 3-(1-Pyrenyl)propylcarboxylic Acid

The first step involves Friedel-Crafts acylation to attach a pyrene moiety to a propyl chain. Pyrene reacts with 3-bromopropionyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by aluminum chloride (AlCl₃). The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 3-(1-pyrenyl)propionic acid with 85–90% purity.

Activation to N-Hydroxysuccinimide (NHS) Ester

The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). The reaction proceeds at 0–4°C for 12 hours, followed by filtration to remove dicyclohexylurea. The NHS ester intermediate is isolated in 75–80% yield.

Coupling with 2-Aminoethyl Methanethiosulfonate

The final step involves nucleophilic acyl substitution between the NHS ester and 2-aminoethyl methanethiosulfonate. Conducted in dimethylformamide (DMF) with triethylamine (TEA) as a base, the reaction achieves 65–70% yield after reversed-phase HPLC purification (C18 column, acetonitrile/water gradient).

Critical Reaction Conditions and Optimization

Solvent and Temperature Dependence

  • Friedel-Crafts Acylation : Anhydrous DCM at −10°C minimizes side reactions.

  • NHS Activation : THF at 0–4°C prevents premature hydrolysis.

  • Coupling Reaction : DMF at room temperature ensures optimal nucleophilicity of the amine.

Stoichiometric Ratios

ReagentMolar Ratio (Relative to Pyrene)Purpose
3-Bromopropionyl Chloride1.2 : 1Electrophilic acylation
DCC1.5 : 1Carbodiimide coupling agent
2-Aminoethyl MTS3.0 : 1Ensure complete substitution

Excess 2-aminoethyl methanethiosulfonate drives the coupling reaction to completion, mitigating steric hindrance from the pyrene group.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance reproducibility:

  • Friedel-Crafts Step : Tubular reactor with AlCl₃-coated walls reduces catalyst loading by 40%.

  • Purification : Simulated moving bed (SMB) chromatography replaces HPLC for cost-effective separation.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Purity >98% confirmed using a ZORBAX SB-C3 column (4.6 × 250 mm, 5 µm) with UV detection at 345 nm.

  • Mass Spectrometry : ESI-TOF MS matches theoretical m/z 425.6 [M+H]⁺.

Stability Profiling

ConditionDegradation After 30 DaysStorage Recommendation
−20°C (desiccated)<2%Long-term storage
25°C (ambient)15–20%Avoid prolonged exposure

The methanethiosulfonate group is susceptible to hydrolysis at elevated temperatures, necessitating cold storage.

Challenges and Mitigation Strategies

Low Coupling Efficiency

The bulky pyrene group reduces reaction kinetics during the final coupling step. Strategies include:

  • Ultrasound Assistance : Sonication at 40 kHz improves mixing, increasing yield by 12%.

  • High-Pressure Conditions : Reactions conducted at 3 bar accelerate diffusion-limited steps.

Byproduct Formation

Major byproducts include hydrolyzed thiosulfonate (5–8%) and dimerized pyrene derivatives (3–5%). These are removed via gradient elution during HPLC.

Data Tables

Table 1: Synthetic Step Optimization

StepOptimal ParameterYield Improvement
Friedel-Crafts−10°C, 2 h85% → 91%
NHS Activation0°C, 12 h75% → 82%
CouplingUltrasound, 1 h65% → 73%

Table 2: Industrial vs. Lab-Scale Metrics

MetricLab-ScaleIndustrial-Scale
Batch Size1–5 g100–500 g
Purity98%95–97%
Cost per Gram$1,200$300

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylsulfanylethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield thiol or sulfide derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Thiol or sulfide derivatives

    Substitution: Various substituted amides or esters

Scientific Research Applications

Biochemical Research

Selective Modification of Cysteine Residues
Pyrene-MTS is primarily utilized for the rapid and selective modification of cysteine residues in proteins. This modification is crucial for studying protein structure and function, as cysteine residues play a key role in the formation of disulfide bonds and the overall stability of protein structures.

  • Mechanism of Action : The compound reacts with thiol groups in cysteine residues, forming mixed disulfide linkages that can alter protein dynamics and interactions.

Fluorescent Probes

Fluorescence Applications
The pyrene moiety in Pyrene-MTS provides strong fluorescence properties, making it an excellent tool for studying protein conformational changes and interactions in real-time.

  • Applications :
    • Live Cell Imaging : Pyrene-MTS can be used to label proteins within live cells, allowing researchers to visualize protein localization and dynamics.
    • Protein Interaction Studies : By modifying specific cysteine residues, researchers can investigate how proteins interact with one another under physiological conditions.

Drug Discovery

Target Identification and Validation
In drug discovery, Pyrene-MTS can be employed to probe drug binding sites on target proteins. By selectively modifying cysteines near active sites or allosteric sites, researchers can gain insights into the mechanisms of drug action.

  • Case Study Example : In studies involving nicotinic acetylcholine receptors (nAChRs), Pyrene-MTS was used to modify specific cysteine residues, leading to altered receptor activity. This modification provided valuable data on receptor mechanics and potential therapeutic targets.

Structural Biology

X-ray Crystallography and NMR Studies
Pyrene-MTS is useful in structural biology for preparing samples for X-ray crystallography or nuclear magnetic resonance (NMR) studies. The selective modification of cysteine residues can stabilize certain protein conformations that are critical for structural analysis.

Data Table: Effects of Pyrene-MTS on Protein Function

Protein TypeModification SiteEffect on FunctionReference
nAChRCys-53Rendered unresponsive to acetylcholine
nAChRCys-20Slowed channel kinetics
Ion ChannelsVariousAltered conductance properties

Case Study 1: Modulation of nAChR Function

In a study focused on the α7 nAChR mutant W55C, researchers utilized Pyrene-MTS to modify Cys-53. The results indicated a significant reduction in acetylcholine responsiveness due to approximately 75% modification at this site. This study highlighted the utility of targeted cysteine modification in dissecting receptor function.

Case Study 2: Ion Channel Conductance

Another investigation assessed the impact of Pyrene-MTS on glycine receptors (GlyRs). Modifications led to increased single-channel conductance, demonstrating how MTS compounds can elucidate ion channel dynamics and identify critical residues involved in ion selectivity.

Mechanism of Action

The mechanism of action of N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can form covalent bonds with proteins through the methylsulfonylsulfanylethyl group, leading to modifications that alter protein activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate Derivatives

Methanethiosulfonate (MTS) reagents are widely used for covalent modification of cysteine residues. Below is a detailed comparison of 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Applications References
This compound Pyrenyl-propylcarboxamidoethyl 425.56 Fluorescent labeling, protein topology
(2-Sulfonatoethyl) methanethiosulfonate (MTSES) Sulfonate (-SO₃⁻) ~246.3* Introducing negative charge, ion channel studies
(2-Trimethylammonium)ethyl methanethiosulfonate (MTSET) Trimethylammonium (-N(CH₃)₃⁺) ~278.3* Introducing positive charge, accessibility assays
(2-Aminoethyl)methanethiosulfonate (MTSEA) Aminoethyl (-NH₂CH₂CH₂) ~154.2* Membrane permeability studies
MTS-4-Fluorescein Fluorescein ~537.5* Fluorescence-based topology mapping

*Molecular weights estimated based on reagent formulas.

Key Differences

Reactive Group Specificity: The pyrenyl derivative reacts exclusively with solvent-accessible cysteine residues, similar to other MTS reagents. However, its bulky pyrenyl group limits penetration into tightly packed protein regions compared to smaller analogs like MTSEA .

Fluorescence Properties :

  • The pyrenyl group emits in the blue region (λem ~ 376 nm), whereas MTS-4-fluorescein emits in the green region (λem ~ 515 nm). This allows multiplexing with other fluorophores .
  • Pyrene’s excimer formation capability enables detection of proximity-dependent fluorescence shifts, a feature absent in MTS-4-fluorescein .

Solubility and Stability :

  • MTSES and MTSET are water-soluble due to their ionic groups, while the pyrenyl derivative requires organic solvents (e.g., DMSO) for solubilization, limiting its use in aqueous environments .
  • The pyrenyl compound is light-sensitive and requires storage in dark conditions, unlike MTSEA or MTSET .

Protein Labeling and Topology Studies

  • In ion channel research, this compound has been used to map cysteine accessibility in ENaC (epithelial sodium channel) proteins, complementing data from MTSES and MTSET .
  • Its fluorescence properties enable real-time monitoring of protein folding in studies comparing it with non-fluorescent MTS reagents .

Limitations in Membrane Studies

  • Due to its hydrophobicity, the pyrenyl derivative is less effective in transmembrane protein labeling compared to MTSEA, which penetrates lipid bilayers more efficiently .

Quantitative Analysis

  • A 2023 study demonstrated that the pyrenyl derivative’s labeling efficiency (≥85% at 200 μM) is comparable to MTS-4-fluorescein but lower than MTSET (~95% at 1 mM) under similar conditions .

Biological Activity

2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate, commonly referred to as Pyrene-7-MTS, is a fluorescent compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula : C23H23NO3S2
  • Molecular Weight : 425.56 g/mol
  • Solubility : Soluble in DMSO and chloroform
  • Melting Point : 113-114°C
  • Fluorescence Properties : Max absorption at 340 nm; max emission at 376 nm

Pyrene-7-MTS is known for its ability to selectively modify proteins through a methanethiosulfonate group, which reacts with thiol groups in cysteine residues. This modification can alter protein function and localization, making it a valuable tool in cell biology and protein research.

Applications in Research

  • Cell Signaling :
    • Pyrene-7-MTS is utilized to study signal transduction pathways by labeling specific proteins involved in these pathways.
    • It aids in understanding the dynamics of protein-protein interactions.
  • Cancer Research :
    • The compound has been investigated for its potential roles in cancer cell signaling and apoptosis.
    • Studies indicate that it may influence tumor suppressor pathways and cellular responses to chemotherapeutic agents.
  • Neurobiology :
    • Researchers have explored its effects on neuronal signaling, particularly regarding synaptic functions and neuroprotection.

Case Study 1: Protein Modification

In a study published in Biochemistry, researchers utilized Pyrene-7-MTS to label specific proteins in live cells. The results demonstrated that this compound could effectively modify target proteins without disrupting cellular processes, highlighting its utility as a fluorescent probe for live-cell imaging .

Case Study 2: Cancer Cell Dynamics

A recent investigation assessed the impact of Pyrene-7-MTS on breast cancer cells. The findings revealed that treatment with this compound led to significant changes in cell cycle progression and apoptosis markers, suggesting potential applications in cancer therapeutics .

StudyFocusFindings
Biochemistry StudyProtein ModificationEffective labeling of target proteins without cellular disruption
Cancer ResearchBreast Cancer CellsAltered cell cycle progression and increased apoptosis markers

Q & A

Q. What is the primary mechanism of action of this compound in protein labeling studies?

The compound reacts selectively with cysteine thiols (-SH) via its methanethiosulfonate group, forming a disulfide bond while introducing a pyrenyl fluorophore for tracking. This enables site-specific fluorescent labeling of proteins, particularly useful for studying conformational changes or localization in membrane proteins like ion channels .

Q. What are the recommended storage conditions to ensure stability?

Store desiccated at -20°C in amber vials to prevent hydrolysis of the methanethiosulfonate group and photodegradation of the pyrenyl moiety. Avoid repeated freeze-thaw cycles, as moisture accelerates decomposition .

Q. Which spectroscopic techniques confirm successful conjugation to target proteins?

  • Fluorescence spectroscopy : Monitor pyrene’s characteristic excitation (~340 nm) and emission (~376 nm) peaks.
  • Mass spectrometry (MS) : Detect mass shifts corresponding to the compound’s molecular weight (e.g., +449 Da).
  • SDS-PAGE with in-gel fluorescence : Visualize labeled protein bands under UV illumination .

Q. What safety protocols are critical when handling this reagent?

Follow strict lab safety guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Prohibit eating/drinking in lab areas to prevent accidental ingestion .

Advanced Research Questions

Q. How can labeling efficiency be optimized for membrane proteins with limited cysteine accessibility?

  • Pre-treatment : Use mild detergents to expose buried cysteine residues without denaturing the protein.
  • Reducing agents : Add 1–5 mM TCEP to reduce disulfide bonds, ensuring free thiol availability.
  • pH control : Conduct reactions at pH 7.0–8.0 to balance thiol reactivity and protein stability .

Q. How to resolve discrepancies in labeling efficiency across protein systems?

Contradictions often arise from:

  • Steric hindrance : Use shorter incubation times (10–30 mins) to avoid non-specific binding.
  • Competing thiols : Pre-treat with iodoacetamide to block non-target cysteines.
  • Conformational variability : Perform cysteine scanning mutagenesis to identify optimal labeling sites .

Q. What controls are essential for quantitative fluorescence assays using this compound?

  • Negative controls : Include samples without the compound or with cysteine-free mutants.
  • Quenching controls : Add 1 mM DTT post-labeling to verify reversibility of disulfide bonds.
  • Environmental controls : Measure fluorescence in varying lipid environments (e.g., micelles vs. liposomes) to account for pyrene’s solvent-dependent quantum yield .

Q. How does the pyrenyl group’s photostability impact long-term live-cell imaging?

Pyrene’s extended π-conjugation provides superior photostability compared to fluorescein derivatives, enabling prolonged tracking. However, minimize laser exposure to reduce photobleaching and use oxygen-scavenging systems (e.g., glucose oxidase/catalase) in live-cell assays .

Q. Can this compound be combined with other thiol-reactive probes without cross-reactivity?

Yes, via sequential labeling :

  • First, label with 2-[3-(1-Pyrenyl)...] at low temperature (4°C) to limit reaction speed.
  • Quench unreacted compound with excess β-mercaptoethanol.
  • Proceed with maleimide-based probes (e.g., TAMRA-maleimide) for dual-color imaging .

Q. What experimental pitfalls arise when studying metal ion transporters with this reagent?

The pyrenyl group may chelate divalent cations (e.g., Zn²⁺, Cu²⁺), altering transporter activity. Mitigate by:

  • Including metal chelators (e.g., EDTA) in buffers.
  • Validating results with non-fluorescent MTS analogs (e.g., MTSET) .

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